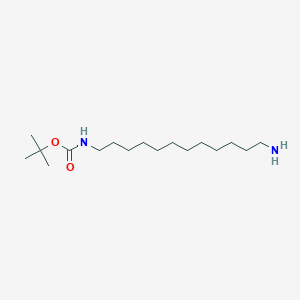

叔丁基N-(12-氨基十二烷基)氨基甲酸酯

描述

Tert-butyl N-(12-aminododecyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used as intermediates in the synthesis of various biologically active compounds. These intermediates are valuable in the pharmaceutical industry for the development of drugs and in the field of organic chemistry for the synthesis of complex molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamates can involve multiple steps, including protection and deprotection of functional groups, as well as various coupling reactions. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization as a key step, which is part of a sequence to yield a highly functionalized intermediate . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, with an optimized method yielding an 81% total yield .

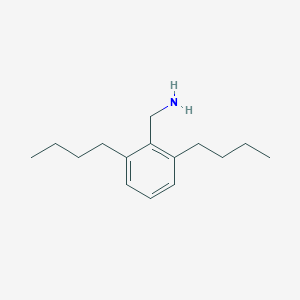

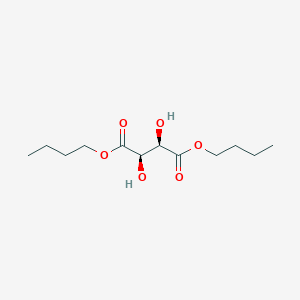

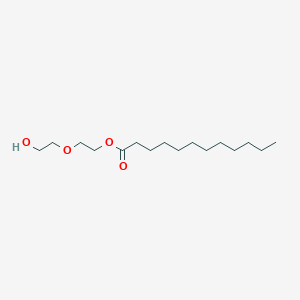

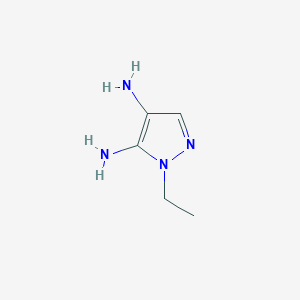

Molecular Structure Analysis

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions, including rearrangements, coupling reactions, and nucleophilic substitutions. For example, pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates were synthesized using ultrasound-mediated concomitant rearrangement and coupling reactions . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in synthesis. The tert-butyl group is known for its steric bulk, which can protect the carbamate during synthesis and can be removed when the protected intermediate needs to be further reacted. The characterization of these compounds is typically done using techniques such as IR, NMR, and mass spectroscopy, as mentioned in the synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates .

科学研究应用

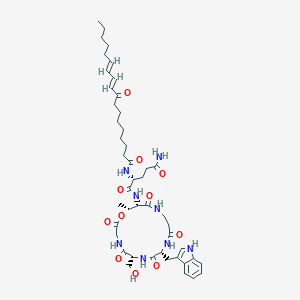

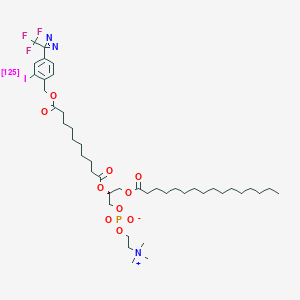

PROTAC 连接体

“Boc-NH-C12-NH2” 是一种基于烷基/醚的 PROTAC 连接体 . PROTACs (蛋白水解靶向嵌合体) 是一类利用细胞内泛素-蛋白酶体系统选择性降解靶蛋白的药物 . 该化合物可用于 PROTACs 的合成 .

生化试剂

该化合物是一种生化试剂 . 它可用于各种生化实验和测定。 该化合物中的胺基团与羧酸、活化的 NHS 酯、羰基(酮、醛)等反应 .

药物研发

安全和危害

作用机制

Target of Action

Tert-butyl N-(12-aminododecyl)carbamate, also known as Boc-NH-C12-NH2, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Boc-NH-C12-NH2 interacts with its targets through its terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), allowing it to form a covalent bond with the target protein . The Boc group can be deprotected under mild acidic conditions to form a free amine, which can then interact with the E3 ubiquitin ligase .

Biochemical Pathways

The primary biochemical pathway affected by Boc-NH-C12-NH2 is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to a target protein, PROTACs induce the ubiquitination and subsequent degradation of the target protein. This can affect various downstream pathways depending on the function of the target protein.

Result of Action

The result of Boc-NH-C12-NH2’s action is the degradation of the target protein. By linking the target protein to an E3 ubiquitin ligase, it induces the ubiquitination and subsequent proteasomal degradation of the target protein . This can lead to a decrease in the target protein’s activity, altering cellular processes and potentially leading to therapeutic effects.

Action Environment

The action of Boc-NH-C12-NH2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors such as temperature and the presence of other biomolecules can influence the stability and efficacy of the PROTAC.

属性

IUPAC Name |

tert-butyl N-(12-aminododecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSCBYAYUUFEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

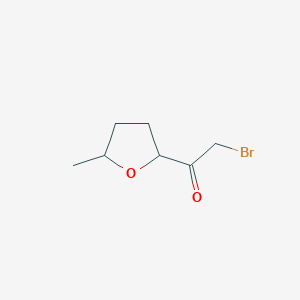

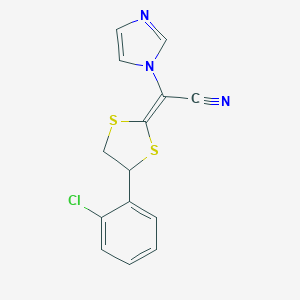

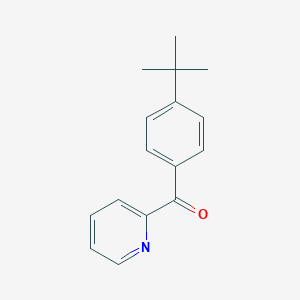

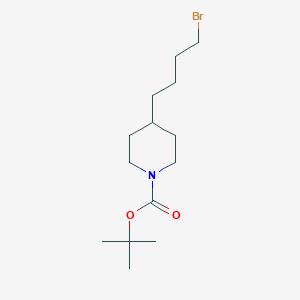

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。